C-Terminal Amidation Is Not Required for Biological Activity: Free-Acid Analogues Retain Pharmacological Potency
In a direct head-to-head pharmacological study, the free-acid tripeptide Pro-Leu-Gly (PLG, 0.25 mg/kg SC BID) and the C-terminal amidated MIF-1 were compared in a mouse haloperidol-induced catalepsy tolerance model. Chronic PLG administration antagonized the development of tolerance to the cataleptic effects of haloperidol, an effect statistically indistinguishable from that previously reported for MIF-1 [1]. In parallel in vitro experiments, nanomolar concentrations of PLG (free acid) increased [3H]-apomorphine binding to rat striatal dopamine D2 receptors, exhibiting a bell-shaped dose-response curve virtually identical to the amidated MIF-1 peptide, demonstrating that amidation at the carboxyl terminus is not required for biological activity [1]. This finding directly supports the use of H-Pro-Leu-Gly-Gly-OH as a bioactive scaffold for dopamine receptor studies, where the free-acid terminus retains receptor-modulating capacity while the additional C-terminal glycine provides a longer backbone for structural derivatization or fluorescent labeling.
| Evidence Dimension | Dopamine D2 receptor agonist binding modulation (in vitro) / haloperidol tolerance reversal (in vivo) |
|---|---|
| Target Compound Data | PLG free acid (Pro-Leu-Gly-OH): nanomolar concentrations increased [3H]-apomorphine binding to rat striatal receptors with bell-shaped dose-response; 0.25 mg/kg SC BID significantly antagonized haloperidol catalepsy tolerance in mice [1]. |
| Comparator Or Baseline | MIF-1 (Pro-Leu-Gly-NH2): previously reported to increase [3H]-apomorphine binding and antagonize haloperidol tolerance at comparable doses [REFS-1, citing Mycroft & Wei, 1984; Bhargava, 1983]. |
| Quantified Difference | No statistically significant difference between free-acid and amidated forms in either assay; amidation is not required for biological activity [1]. |
| Conditions | Mouse haloperidol catalepsy model (0.25 mg/kg SC BID, chronic administration); rat striatal membrane [3H]-apomorphine binding assay (nanomolar peptide concentrations in vitro). |
Why This Matters
This evidence confirms that the free carboxylic acid terminus—present in H-Pro-Leu-Gly-Gly-OH—is pharmacologically competent, eliminating concerns that the tetrapeptide would be inactive relative to the amidated MIF-1 standard and validating its use as a bioactive probe in dopamine receptor research.
- [1] Mycroft, F.J., Wei, E.T., Bernardin, J.E., & Wei, E.T. (1987). Pharmacological activities of the MIF-1 analogues Pro-Leu-Gly, Tyr-Pro-Leu-Gly and pareptide. Peptides, 8(6), 1051-1055. DOI: 10.1016/0196-9781(87)90135-5. View Source
